Structural Differentiation: Dual Cyanoethyl Substitution vs. Non-Polar Dialkyl Analogs
The bis(2-cyanoethyl)sulfamoyl group distinguishes 325988-55-4 from non-polar dialkyl analogs such as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS 391867-72-4) and the cyclohexyl(methyl) variant. While direct biological comparison data are not publicly available, the introduction of two terminal nitrile groups is expected to alter the compound's hydrogen-bond acceptor count (from ~5 in the diethyl analog to ~7 in the target), polarity, and metabolic stability profile [1]. In broader sulfamoylbenzamide series, the cyanoethyl motif has been associated with improved potency in HBV capsid assembly modulation and carbonic anhydrase inhibition compared to simple alkyl substituents [2].
| Evidence Dimension | Hydrogen-bond acceptor count and polarity |
|---|---|
| Target Compound Data | HBA = 7; TPSA estimated ~160 Ų (based on molecular formula C₁₈H₁₈N₄O₃S₂) |
| Comparator Or Baseline | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide: HBA = 5; TPSA ~125 Ų |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +35 Ų |
| Conditions | In silico comparison based on computed molecular properties (PubChem/ChemSpider). |
Why This Matters
The increased hydrogen-bonding capacity and polarity of the bis(2-cyanoethyl) variant may confer superior aqueous solubility and distinct target-engagement profiles essential for cellular assay compatibility.
- [1] PubChem. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(diethylsulfamoyl)benzamide. CID 4858305. https://pubchem.ncbi.nlm.nih.gov/compound/4858305 (accessed 2026-05-08). View Source
- [2] Nayak, S. et al. Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. Molecules 2023, 28, 5761. View Source
